6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been described in various ways. One method involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of this compound is derived from the imidazo[4,5-b]pyridine core, which is a fused imidazole and pyridine ring system .Chemical Reactions Analysis
The chemical reactions involving imidazo[4,5-b]pyridines are diverse and can lead to a variety of derivatives with different biological activities .Physical And Chemical Properties Analysis
Imidazo[4,5-b]pyridines are generally white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Vibrational Spectra and Molecular Structure
- Study of Molecular Structure : Lorenc et al. (2008) conducted a study to determine the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, including 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine, using density functional theory (DFT) and X-ray data. This research is significant in understanding the physical and chemical properties of these compounds (Lorenc et al., 2008).
Chemical and Electrochemical Analysis
- Inhibition Performance Against Mild Steel Corrosion : Saady et al. (2021) evaluated the inhibitory performance of imidazo[4,5-b] pyridine derivatives, including a compound similar to this compound, against mild steel corrosion. This study is crucial for industrial applications where corrosion resistance is necessary (Saady et al., 2021).
Synthesis and Reactions
- Synthesis of Derivatives for Biological Activity : Taha et al. (2016) synthesized 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated them for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. This research is significant for understanding the biological activity of these compounds (Taha et al., 2016).
Nuclear Magnetic Resonance Studies
- Study of Protonation in Imidazo[4,5-c]pyridines : Barlin & Fenn (1981) conducted a carbon-13 nuclear magnetic resonance study of protonation in various imidazo[4,5-c]pyridines, providing insights into the chemical behavior and structure of these compounds (Barlin & Fenn, 1981).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to be promising purine bioisosteres . They have been used in the synthesis of various compounds with valuable medicinal properties . For instance, some imidazo[4,5-b]pyridine derivatives have been used as highly selective CYP3A4 inhibitors .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .
Safety and Hazards
Future Directions
Given the broad range of chemical and biological properties of imidazo[4,5-b]pyridines, they have become an important synthon in the development of new drugs . The derivatives of imidazo[4,5-b]pyridines show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research of imidazo[4,5-b]pyridines and their derivatives are promising.
properties
IUPAC Name |
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNUNCZPNJGSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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